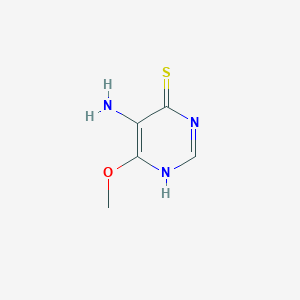

5-Amino-6-methoxypyrimidine-4-thiol

Übersicht

Beschreibung

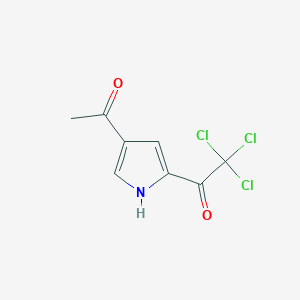

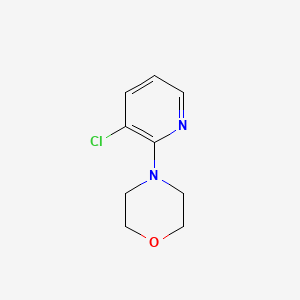

5-Amino-6-methoxypyrimidine-4-thiol is a derivative of the pyrimidine family, a class of heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes and are key components of nucleic acids. The methoxy group in the compound suggests potential interactions with other molecules, possibly through hydrogen bonding, while the amino and thiol groups may be involved in various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor followed by nucleophilic substitution of a chloro group with an aromatic amine or phenoxide . Although not directly related to 5-Amino-6-methoxypyrimidine-4-thiol, this method provides insight into the potential synthetic pathways that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their biological activity. The presence of substituents like amino and methoxy groups can affect the molecule's hydrogen bonding capacity and tautomerization behavior, as seen in the study of amino-methoxypyrimidines with acetic acid . The steric hindrance and electronic effects of these groups can also impact the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including hydrazinolysis, which can lead to the formation of triazoles and other heterocyclic compounds . The reactivity of the amino and thiol groups in 5-Amino-6-methoxypyrimidine-4-thiol could potentially be exploited in similar reactions, leading to a range of products with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. For example, the hydrogen bonding and tautomerization behavior of amino-methoxypyrimidines have been studied, revealing the formation of dual hydrogen-bonded complexes and the potential for proton transfer in certain states . These properties are crucial for understanding the solubility, stability, and overall reactivity of the compound, which in turn affects its biological efficacy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

5-Amino-6-methoxypyrimidine-4-thiol is used in various synthetic chemical reactions. For instance, it undergoes specific transformations under different conditions, leading to the synthesis of diverse pyrimidine derivatives. This is demonstrated in studies like those by Marchal et al. (2010), where the compound is part of a process to create pyrimidines and thiazolo[5,4‐d] pyrimidines (Marchal, Promel, Martin, & Cardon, 2010).

Photophysical Studies

The luminescence properties of 4‐amino‐2‐methoxypyrimidine, a related compound, have been studied in different solvents. These studies provide insights into the photochemical reactions of the compound with specific buffers, which may be relevant to understanding the photophysical behavior of 5-Amino-6-methoxypyrimidine-4-thiol (Szabo & Berens, 1975).

Biological Applications

In medicinal chemistry, derivatives of pyrimidines, including those related to 5-Amino-6-methoxypyrimidine-4-thiol, have been explored for their biological properties. For example, 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have shown potential in inhibiting immune-activated nitric oxide production, suggesting a pathway for therapeutic applications (Jansa et al., 2014).

Antiviral Activities

Specific pyrimidine derivatives, including those structurally related to 5-Amino-6-methoxypyrimidine-4-thiol, have been tested for antiviral properties. For instance, studies have shown their efficacy against retroviruses in cell culture, highlighting the potential of these compounds in antiviral drug development (Hocková et al., 2003).

Solubility and Thermodynamic Studies

The solubility and thermodynamic properties of compounds like 2-amino-4-chloro-6-methoxypyrimidine have been extensively studied. These studies are crucial for understanding the physical and chemical behaviors of such compounds in different solvents, which is fundamental for their application in various scientific fields (Yao, Xia, & Li, 2017).

Safety And Hazards

The safety data sheet for 4-Amino-6-methoxypyrimidine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While specific future directions for 5-Amino-6-methoxypyrimidine-4-thiol are not mentioned in the retrieved papers, research in the field of pyrimidines is ongoing . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

Eigenschaften

IUPAC Name |

5-amino-6-methoxy-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-9-4-3(6)5(10)8-2-7-4/h2H,6H2,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRQWXPFNCLUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=S)N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394390 | |

| Record name | 5-amino-6-methoxypyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methoxypyrimidine-4-thiol | |

CAS RN |

40424-48-4 | |

| Record name | 5-amino-6-methoxypyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)